Cas no 2172437-34-0 (4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-2,6-difluorobenzoic acid)
L'acido 4-3-({(9H-fluoren-9-il)metossicarbonil}ammino)-2-metilpropanammido-2,6-difluorobenzoico è un composto organico fluorurato utilizzato principalmente nella sintesi peptidica come intermedio protetto. La presenza del gruppo Fmoc (9-fluorenilmetossicarbonile) conferisce una protezione temporanea al gruppo amminico, consentendo reazioni selettive in condizioni basiche blande. La struttura difluorurata aumenta la stabilità metabolica e migliora le proprietà farmacocinetiche. Questo derivato benzoico è particolarmente utile nella preparazione di peptidi modificati e molecole bioattive, grazie alla sua reattività controllata e alla facilità di deprotezione in condizioni standard. La combinazione dei gruppi funzionali lo rende adatto per applicazioni in chimica combinatoria e drug discovery.

2172437-34-0 structure
Nome del prodotto:4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-2,6-difluorobenzoic acid
4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-2,6-difluorobenzoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-2,6-difluorobenzoic acid
- EN300-1510720
- 2172437-34-0
- 4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]-2,6-difluorobenzoic acid
-
- Inchi: 1S/C26H22F2N2O5/c1-14(24(31)30-15-10-21(27)23(25(32)33)22(28)11-15)12-29-26(34)35-13-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-11,14,20H,12-13H2,1H3,(H,29,34)(H,30,31)(H,32,33)
- Chiave InChI: JZSRXIBKQVNCAK-UHFFFAOYSA-N
- Sorrisi: FC1C(C(=O)O)=C(C=C(C=1)NC(C(C)CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)F
Proprietà calcolate
- Massa esatta: 480.14967813g/mol
- Massa monoisotopica: 480.14967813g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 35
- Conta legami ruotabili: 8
- Complessità: 749
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 105Ų
- XLogP3: 4.2
4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-2,6-difluorobenzoic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1510720-0.5g |
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]-2,6-difluorobenzoic acid |
2172437-34-0 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1510720-50mg |
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]-2,6-difluorobenzoic acid |
2172437-34-0 | 50mg |
$2829.0 | 2023-09-27 | ||
Enamine | EN300-1510720-1000mg |
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]-2,6-difluorobenzoic acid |
2172437-34-0 | 1000mg |
$3368.0 | 2023-09-27 | ||
Enamine | EN300-1510720-5.0g |
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]-2,6-difluorobenzoic acid |
2172437-34-0 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1510720-1.0g |
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]-2,6-difluorobenzoic acid |
2172437-34-0 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1510720-10.0g |
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]-2,6-difluorobenzoic acid |
2172437-34-0 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1510720-500mg |
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]-2,6-difluorobenzoic acid |
2172437-34-0 | 500mg |
$3233.0 | 2023-09-27 | ||
Enamine | EN300-1510720-2500mg |
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]-2,6-difluorobenzoic acid |
2172437-34-0 | 2500mg |
$6602.0 | 2023-09-27 | ||
Enamine | EN300-1510720-5000mg |
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]-2,6-difluorobenzoic acid |
2172437-34-0 | 5000mg |
$9769.0 | 2023-09-27 | ||
Enamine | EN300-1510720-250mg |
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]-2,6-difluorobenzoic acid |
2172437-34-0 | 250mg |
$3099.0 | 2023-09-27 |
4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-2,6-difluorobenzoic acid Letteratura correlata
-
Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
2172437-34-0 (4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-2,6-difluorobenzoic acid) Prodotti correlati
- 1207018-79-8(N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide)
- 2743438-73-3(3-(2-Hydroxyethyl)cyclopentane-1-carboxylic acid)
- 1197420-05-5(BMS 819881)
- 50816-19-8(8-Bromooctan-1-ol)
- 325977-90-0(N-(3-bromophenyl)-4-(dimethylsulfamoyl)benzamide)
- 869941-93-5((2E)-3-phenylprop-2-en-1-yl(propyl)amine hydrochloride)
- 2807465-67-2((5-Isopropyl-2-methoxyphenyl)(methyl)sulfane)
- 2377035-54-4(Benzeneethanamine, β,β-difluoro-3-methoxy-4-methyl-, hydrochloride (1:1))
- 2172223-39-9(2-{N-cyclopentyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}acetic acid)
- 2680742-81-6(tert-butyl N,N-bis(1-hydroxycyclopentyl)methylcarbamate)
Fornitori consigliati
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
